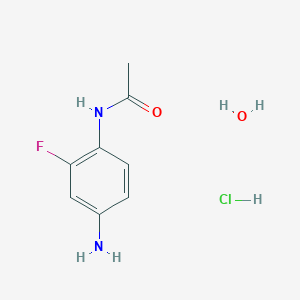

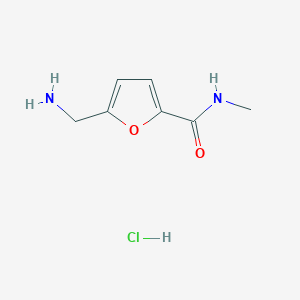

![molecular formula C9H21Cl2N3O B3808069 [(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate](/img/structure/B3808069.png)

[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate

説明

The compound “[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate” is a derivative of pyrazole, which is an organic compound with the formula (CH3C)2CHN2H . It contains two methyl substituents and is unsymmetrical .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of complexes supported by 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine were synthesized . The direct chelation of CoCl2·6H2O, ZnCl2, and CdBr2·4H2O by the ligands produced complexes in high yields .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on the reaction conditions. For instance, their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include its molecular weight, density, boiling point, and InChI key . It has a molecular weight of 226.15, and its InChI key is KAYWQJQXFQNLMD-UHFFFAOYSA-N .科学的研究の応用

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Molecular Docking Studies

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Synthesis Strategies

The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .

Applications in Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . Their popularity has skyrocketed since the early 1990s .

Applications in Agrochemistry

Pyrazoles are also used in agrochemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Applications in Coordination Chemistry and Organometallic Chemistry

In coordination chemistry and organometallic chemistry, pyrazoles are used due to their ability to act as ligands .

作用機序

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It has been suggested that some pyrazole derivatives exhibit potent antipromastigote activity, which could be justified by their desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that pyrazole derivatives can interact with various biochemical pathways due to their diverse pharmacological effects .

Pharmacokinetics

The physical and chemical properties of the compound, such as its density (116g/cm3), boiling point (3007ºC at 760mmHg), and molecular weight (11114500), may influence its pharmacokinetic properties .

Result of Action

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .

Action Environment

The compound’s stability at room temperature and its solubility in some organic solvents, such as ethanol and dimethylformamide, suggest that it may be stable under a variety of environmental conditions .

特性

IUPAC Name |

(3,5-dimethyl-1-propylpyrazol-4-yl)methanamine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3.2ClH.H2O/c1-4-5-12-8(3)9(6-10)7(2)11-12;;;/h4-6,10H2,1-3H3;2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMYUVOZBFBGAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)CN)C.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

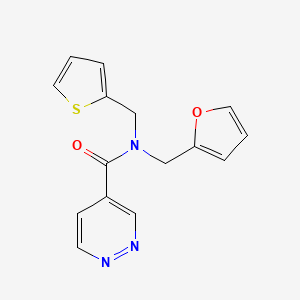

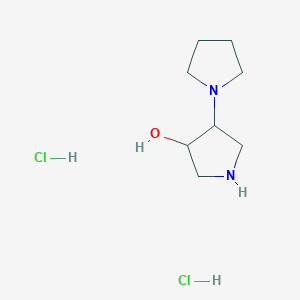

![5-[1-(cyclopentylacetyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide](/img/structure/B3807993.png)

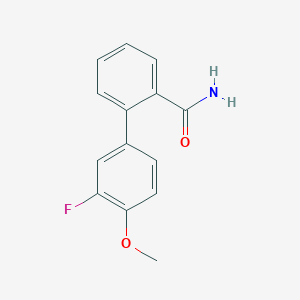

![[(4-methylphenyl)(2-thienyl)methyl]amine hydrochloride](/img/structure/B3807997.png)

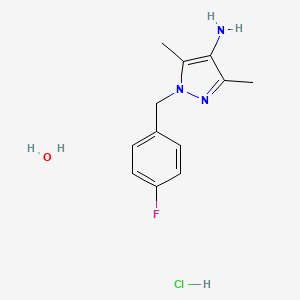

![(3R*,4R*)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B3808014.png)

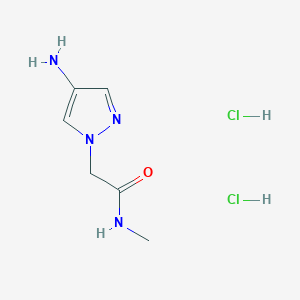

![N-methyl-2-(4-methyl-1,3-thiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B3808030.png)

![[(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3808034.png)

![7-(3,4-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3808046.png)

![[3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate](/img/structure/B3808081.png)